Ald-Ph-PEG6-Boc

Description

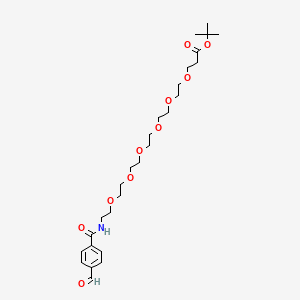

Structure

2D Structure

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO10/c1-27(2,3)38-25(30)8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-28-26(31)24-6-4-23(22-29)5-7-24/h4-7,22H,8-21H2,1-3H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODVDQNRIUQKOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Aldehyde Phenyl Polyethylene Glycol Tert Butyl Ester Derivatives

Strategies for Incorporating the Aldehyde Moiety

Common strategies include:

Oxidation of a Primary Alcohol: A frequently used method involves the oxidation of a corresponding benzyl (B1604629) alcohol precursor. Mild oxidizing agents are chosen to prevent over-oxidation to a carboxylic acid.

Formylation of an Aromatic Ring: Direct formylation of a phenyl ring, for instance through the Vilsmeier-Haack or Gattermann reaction, can install the aldehyde group. However, the compatibility of these reactions with the PEG chain and ester group must be considered.

Reduction of a Carboxylic Acid Derivative: A carboxylic acid or its ester on the phenyl ring can be reduced to the aldehyde level. This requires careful selection of reducing agents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures to avoid reduction to the alcohol.

Using an Aldehyde-Containing Building Block: A convergent approach may start with a pre-functionalized molecule, such as 4-formylbenzoic acid or 4-hydroxybenzaldehyde, to which the other components are subsequently attached. This often simplifies the synthesis and avoids harsh reaction conditions on the final molecule. korambiotech.com

The aldehyde functionality provides a reactive handle for conjugation with biomolecules. It can react with primary amines to form a Schiff base, which can be stabilized by reduction to a secondary amine. mdpi.com It also reacts with hydrazides and aminooxy groups to form stable hydrazones and oximes, respectively, which are common linkages in bioconjugation. nih.govresearchgate.netacs.org

Approaches to PEG Chain Integration and Functionalization

The polyethylene (B3416737) glycol (PEG) chain serves as a hydrophilic spacer, enhancing the solubility and pharmacokinetic properties of the conjugates derived from the linker. The integration of the PEG6 chain can be accomplished via several methods, often involving the reaction of a functionalized PEG derivative with the phenyl-ester backbone.

Key approaches include:

Nucleophilic Substitution: A common method involves reacting a PEG alcohol or amine with an activated phenyl derivative. For example, a PEG alcohol can be deprotonated with a base to form an alkoxide, which then displaces a leaving group (e.g., a halide) on the phenyl ring in a Williamson ether synthesis.

Amide or Ester Bond Formation: If the phenyl-containing precursor has a carboxylic acid or the PEG chain has a terminal carboxylic acid, standard coupling reagents can be used to form an amide or ester linkage between the two fragments.

Starting with Functionalized PEG: Modern syntheses often utilize commercially available PEG chains with pre-installed functional groups (e.g., amino-PEG or tosyl-PEG). mdpi.com For instance, an amino-PEG derivative can be reacted with a phenyl ring containing a carboxylic acid to form a stable amide bond. This approach offers better control over the polymer's molecular weight and avoids unwanted side reactions. beilstein-journals.org

Synthesis and Protection of the Carboxylic Acid as a Tert-Butyl Ester

The carboxylic acid moiety is typically protected as a tert-butyl (t-butyl) ester. This protecting group is ideal due to its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, or reductive, while being easily removable under mild acidic conditions. thieme-connect.comthieme.de This orthogonality allows for selective manipulation of other functional groups, like the aldehyde, without affecting the protected acid. organic-chemistry.org

Several methods are available for the formation of t-butyl esters from carboxylic acids. The selection depends on the substrate's sensitivity and steric hindrance.

| Method | Reagents & Conditions | Characteristics |

| Acid-Catalyzed Esterification | tert-Butanol, strong acid catalyst (e.g., H₂SO₄). | Traditional method, but the harsh acidic conditions and potential for carbocation rearrangement (formation of isobutene) can limit its use for sensitive substrates. thieme.dethieme-connect.de |

| Reaction with Isobutene | Isobutene gas, catalytic amount of strong acid (e.g., H₂SO₄). | A common and efficient industrial method, but requires specialized equipment to handle gaseous isobutene. thieme-connect.com |

| Transesterification | Methyl or ethyl ester precursor, potassium tert-butoxide, in a solvent like diethyl ether. | A mild and efficient method, particularly useful when the parent carboxylic acid is labile. The reaction is driven by the precipitation of the corresponding potassium alkoxide. thieme-connect.com |

| Steglich Esterification | tert-Butanol, DCC (dicyclohexylcarbodiimide), catalytic DMAP (4-dimethylaminopyridine). | A very mild method suitable for sterically hindered alcohols and acid-labile substrates. organic-chemistry.org |

| Trichloroacetimidate Method | tert-Butyl trichloroacetimidate, catalytic acid (e.g., BF₃·OEt₂). | An effective method under mild conditions, often used for complex molecules and those with acid-sensitive functionalities. tandfonline.com |

This table is generated based on data from multiple sources. thieme-connect.comthieme.dethieme-connect.dethieme-connect.comorganic-chemistry.orgtandfonline.com

The use of a t-butyl ester as a protecting group is a key element in the synthesis of heterobifunctional linkers like Ald-Ph-PEG6-t-butyl ester. Its primary advantage is its selective deprotection profile.

Stability: The t-butyl group is sterically bulky, which protects the ester carbonyl from attack by many nucleophiles and bases. thieme-connect.comthieme-connect.com It is also stable to many reductive conditions, such as catalytic hydrogenation. libretexts.org

Orthogonality: This stability allows for chemical transformations at other parts of the molecule. For example, a benzyl ether protecting group elsewhere in the molecule could be removed by hydrogenolysis, leaving the t-butyl ester intact. Similarly, reactions involving the aldehyde group, such as reductive amination, can be performed without cleaving the t-butyl ester.

Deprotection: The t-butyl ester is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.govgoogleapis.com This process releases the free carboxylic acid, which can then be activated for subsequent reactions, such as amide bond formation with an amine-containing molecule. This selective deprotection is crucial for the linker's function in stepwise conjugation protocols. libretexts.orgtcichemicals.com

General Esterification Routes to Tert-Butyl Esters

Purification and Characterization Techniques for Linker Intermediates

The multi-step synthesis of Ald-Ph-PEG6-t-butyl ester necessitates rigorous purification and characterization of all intermediate compounds to ensure the final product's identity and purity.

A combination of spectroscopic techniques is essential for confirming the structure of the linker and its precursors at each synthetic stage. pharmtech.comfrontiersin.orgegyankosh.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides detailed information about the chemical environment of protons. It is used to confirm the presence of the aldehyde proton (typically δ 9-10 ppm), the aromatic protons, the characteristic repeating ethylene (B1197577) glycol units of the PEG chain (typically δ 3.6-3.7 ppm), and the singlet for the nine equivalent protons of the t-butyl group (typically δ 1.4-1.5 ppm). rsc.orgresearchgate.net

¹³C NMR: Complements ¹H NMR by showing the signals for all unique carbon atoms. Key signals include the aldehyde carbonyl (around 190 ppm), the ester carbonyl (around 170 ppm), the aromatic carbons, the PEG carbons (around 70 ppm), and the quaternary and methyl carbons of the t-butyl group (around 81 and 28 ppm, respectively). googleapis.com

Mass Spectrometry (MS): Used to determine the molecular weight of the intermediates and the final product, confirming that the desired reactions have occurred. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for polar and high molecular weight molecules like PEG derivatives. pharmtech.com

Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups. A strong C=O stretching band for the aldehyde appears around 1700 cm⁻¹, while the ester C=O stretch is typically found around 1730 cm⁻¹. The broad O-H stretch of a carboxylic acid intermediate (around 2500-3300 cm⁻¹) would be absent in the final t-butyl ester product. google.com

Table of Expected Spectroscopic Data for Ald-Ph-PEG6-t-butyl ester

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehyde (-CHO) | ~9.8 - 10.1 ppm (singlet) |

| Aromatic (Ar-H) | ~7.5 - 8.0 ppm | |

| PEG (-OCH₂CH₂O-) | ~3.6 - 4.2 ppm (multiplets) | |

| tert-Butyl (-C(CH₃)₃) | ~1.4 - 1.5 ppm (singlet, 9H) | |

| ¹³C NMR | Aldehyde Carbonyl | ~190 - 192 ppm |

| Ester Carbonyl | ~165 - 170 ppm | |

| Aromatic Carbons | ~125 - 160 ppm | |

| tert-Butyl Quaternary C | ~80 - 82 ppm | |

| PEG Carbons | ~68 - 72 ppm | |

| tert-Butyl Methyl C | ~28 ppm | |

| IR | C=O Stretch (Ester) | ~1730 cm⁻¹ |

| C=O Stretch (Aldehyde) | ~1700 cm⁻¹ | |

| C-H Stretch (Aldehyde) | ~2720 and 2820 cm⁻¹ (often weak) | |

| C-O Stretch (Ether/Ester) | ~1100 - 1250 cm⁻¹ |

This table represents typical values and can vary based on the specific molecular structure and solvent. googleapis.comrsc.orgresearchgate.netgoogle.com

Chromatographic Separation Methodologies

The separation and purification of Ald-Ph-PEG6-t-butyl ester rely on exploiting the unique properties of its functional groups. High-performance liquid chromatography (HPLC) is the most powerful and widely used technique for the analysis and purification of such PEGylated compounds. researchgate.netchromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is particularly well-suited for the separation of aldehyde-phenyl-PEG-ester derivatives. phenomenex.com The separation mechanism in RP-HPLC is primarily based on the hydrophobic interactions between the analyte and the stationary phase. researchgate.net

The key structural features of Ald-Ph-PEG6-t-butyl ester that influence its retention in RP-HPLC are:

The Benzaldehyde (B42025) Group: The aromatic phenyl ring and the aldehyde functionality contribute significantly to the hydrophobicity of the molecule, leading to strong interactions with the reversed-phase column packing. researchgate.net

The PEG Chain: The six-unit polyethylene glycol chain is hydrophilic and counteracts the hydrophobic effects of the end groups. The length of the PEG chain is a critical parameter, as retention time can vary with the number of ethylene glycol units. phenomenex.com

Separation is typically achieved using a C18 or C8 reversed-phase column. chromatographyonline.comphenomenex.com The presence of the benzaldehyde group, which acts as a chromophore, allows for straightforward detection using a UV detector. researchgate.net

A typical HPLC separation involves a gradient elution method, where the mobile phase composition is changed over time. A common mobile phase system consists of water and a more nonpolar organic solvent, such as acetonitrile (B52724) (ACN). phenomenex.comresearchgate.net The gradient usually starts with a higher percentage of water and progressively increases the percentage of acetonitrile to elute compounds with increasing hydrophobicity. Additives like trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to improve peak shape and for mass spectrometry compatibility. phenomenex.comsielc.com

Table 1: Representative HPLC Parameters for the Purification of Ald-Ph-PEG6-t-butyl ester

| Parameter | Value |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a representative method; actual conditions may need to be optimized.

The effectiveness of the separation is determined by resolving the target compound from potential impurities, such as unreacted starting materials (e.g., a PEG6-t-butyl ester without the aldehyde-phenyl group) or by-products where the PEG chain length might differ. The baseline separation of PEG derivatives based on their functional end groups has been successfully achieved using isocratic elution under critical conditions, where the separation is mainly due to the hydrophobic interaction of the end-groups. researchgate.net

Other Chromatographic Techniques

While HPLC is the primary method, other chromatographic techniques can be employed, particularly for preparative scale purification.

Column Chromatography: For larger scale purification, traditional column chromatography using silica (B1680970) gel or polystyrene-divinylbenzene beads can be effective. google.com Polystyrene-divinylbenzene resins have been successfully used for the preparative purification of PEG aldehyde derivatives, often using eluents like ethanol/water mixtures. sielc.com The separation principle is similar to RP-HPLC, relying on differential partitioning of the components between the stationary and mobile phases.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. chromatographyonline.com While less effective at separating molecules with identical PEG chain lengths but different end groups, it can be useful for removing impurities with significantly different molecular weights, such as unreacted small molecule reagents or high molecular weight polymeric by-products.

Reactivity and Transformational Chemistry of Aldehyde Phenyl Polyethylene Glycol Tert Butyl Ester

Reactions Involving the Aldehyde Functional Group

The aldehyde moiety of Ald-Ph-PEG6-t-butyl ester serves as a versatile handle for conjugation to various molecules. Its electrophilic carbon is susceptible to nucleophilic attack, leading to the formation of stable covalent bonds.

Hydrazone and Oxime Formation with Aminooxy and Hydrazide Moieties

The aldehyde group readily reacts with molecules containing hydrazide or aminooxy functional groups. axispharm.combroadpharm.comchemicalbook.com These reactions, known as hydrazone and oxime ligations respectively, are highly efficient and chemoselective, proceeding under mild conditions. nih.govlouisville.edu

The reaction with a hydrazide forms a hydrazone linkage, while the reaction with an aminooxy group yields a more stable oxime bond. ru.nldcchemicals.com These ligation techniques are widely employed in bioconjugation to label molecules like DNA and proteins. nih.govuni-heidelberg.de The stability of both hydrazones and oximes is notable at biologically relevant pH levels. nih.gov Aniline can be used as a catalyst to accelerate the rate of these reactions. nih.gov

Table 1: Comparison of Hydrazone and Oxime Linkages

| Feature | Hydrazone Linkage | Oxime Linkage |

| Reactants | Aldehyde + Hydrazide | Aldehyde + Aminooxy |

| Bond Formed | C=N-NH | C=N-O |

| Relative Stability | Stable | More Stable ru.nl |

| Catalyst (Optional) | Aniline nih.gov | Aniline nih.gov |

Schiff Base Formation with Primary Amines

The reaction of the aldehyde group with primary amines results in the formation of a C=N double bond, known as a Schiff base or imine. imist.ma This condensation reaction typically involves a nucleophilic addition of the amine to the aldehyde carbonyl, forming an unstable carbinolamine intermediate. ijmcmed.org Subsequent dehydration, which can be catalyzed by either acid or base, leads to the final imine product. ijmcmed.org

Schiff bases are important intermediates in various organic and enzymatic reactions. imist.ma While aliphatic aldehydes can form unstable Schiff bases that are prone to polymerization, the aromatic aldehyde in Ald-Ph-PEG6-t-butyl ester contributes to the formation of a more stable, conjugated system. imist.ma

Reductive Amination Strategies

Reductive amination is a powerful method for forming stable amine linkages. This two-step process begins with the formation of a Schiff base (imine) from the reaction of the aldehyde with a primary or secondary amine. The intermediate imine is then reduced to an amine. masterorganicchemistry.com

A key advantage of reductive amination is its ability to control the degree of alkylation, preventing the formation of undesired multiple alkylation products that can occur in direct alkylation reactions. masterorganicchemistry.com A variety of reducing agents can be employed for the reduction of the imine, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing imines in the presence of aldehydes. masterorganicchemistry.com

Deprotection and Post-Synthetic Modification of the Tert-Butyl Ester

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. Its removal is a critical step for subsequent modifications or for revealing the final active molecule.

Acid-Labile Nature of the Tert-Butyl Ester Group

The tert-butyl ester is highly susceptible to cleavage under acidic conditions. axispharm.comacsgcipr.orgbroadpharm.comamerigoscientific.com This acid-lability is a cornerstone of its utility as a protecting group, allowing for its selective removal in the presence of other functional groups that are stable to acid but sensitive to basic conditions. acsgcipr.org A variety of acids can be used for deprotection, including trifluoroacetic acid (TFA), hydrochloric acid, and phosphoric acid. acsgcipr.orgresearchgate.netorganic-chemistry.org The choice of acid can be tailored to the specific substrate to achieve selective deprotection. For instance, zinc bromide (ZnBr2) has been used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive groups. sigmaaldrich.comnih.gov

Mechanistic Aspects of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of a tert-butyl ester proceeds through a different mechanism than that of simple alkyl esters like methyl or ethyl esters. bham.ac.uk Due to the stability of the tertiary carbocation that can be formed, the cleavage of the alkyl-oxygen bond is favored. bham.ac.ukchemistrysteps.com

The mechanism is typically described as AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular). oup.com The process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.orgbham.ac.uk However, instead of a subsequent nucleophilic attack at the carbonyl, the C-O bond between the ester oxygen and the tertiary carbon cleaves, forming a relatively stable tert-butyl carbocation and the carboxylic acid. acsgcipr.orgresearchgate.netchemistrysteps.com This carbocation is then typically neutralized by a nucleophile or undergoes elimination. This mechanism is distinct from the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular) that is common for the hydrolysis of less sterically hindered esters. bham.ac.ukoup.com

Role of the Polyethylene Glycol Peg Moiety in Aldehyde Phenyl Polyethylene Glycol Tert Butyl Ester Architectures

Influence of PEG on Hydrophilicity and Aqueous Solubility of Conjugates

A primary function of the PEG moiety is to enhance the water solubility of the molecules to which it is attached. axispharm.comekb.egmdpi.com This is particularly crucial when conjugating hydrophobic molecules for use in biological systems, which are predominantly aqueous. axispharm.comekb.eg

Table 1: Properties of Polyethylene (B3416737) Glycol (PEG) Contributing to Hydrophilicity

| Property | Description | Source(s) |

|---|---|---|

| Polymer Structure | Composed of repeating hydrophilic ethylene (B1197577) oxide units. | chempep.com |

| Hydrogen Bonding | Ethylene oxide units form hydrogen bonds with water molecules. | chempep.comnih.gov |

| Hydration Shell | Forms a water cloud around the polymer, increasing the hydrodynamic radius. | chempep.comnih.gov |

| Biocompatibility | Exhibits minimal toxicity and is soluble in aqueous environments. | chempep.comnih.gov |

PEGylation as a Strategy for Steric Stabilization and Modulation of Molecular Interactions

PEGylation is a well-established method for conferring "stealth" properties to molecules and nanoparticles, enabling them to evade the host's immune system. mdpi.comresearchgate.netresearchgate.net The hydrated PEG chain creates a steric barrier or shield on the surface of the conjugate. researchgate.netrsc.org

This steric hindrance provides several key advantages:

Reduced Immunogenicity: The PEG layer masks potential antigenic sites on the conjugated molecule, reducing the likelihood of an immune response. broadpharm.comaxispharm.comchempep.com

Prevention of Aggregation: The steric barrier prevents self-aggregation of conjugates, which is a common issue with hydrophobic molecules in aqueous media, thereby improving their physical stability. ekb.egresearchgate.netresearchgate.net

Decreased Protein Adsorption: It minimizes the non-specific adsorption of opsonin proteins from the bloodstream, which would otherwise mark the conjugate for rapid clearance by the mononuclear phagocyte system. mdpi.comresearchgate.netmdpi.com

Protection from Degradation: The PEG shield can limit the access of proteolytic enzymes to a conjugated protein or peptide, thus increasing its stability and circulation time. broadpharm.comnih.govmdpi.com

In essence, the PEG6 chain in Ald-Ph-PEG6-t-butyl ester functions to sterically stabilize the resulting conjugate, modulating its interactions with the biological environment to enhance its in-vivo performance. researchgate.netresearchgate.net

Impact of PEG Chain Length on Linker Conformation and Accessibility

The length of the PEG chain is a critical parameter that significantly influences the properties of the linker and the final conjugate. broadpharm.comrsc.orgrsc.org While this article focuses on the PEG6 variant, related linkers with different PEG lengths (e.g., PEG2, PEG4, PEG8) are also available, allowing for fine-tuning of linker properties. broadpharm.com

The length of the PEG chain dictates its conformation on a surface, which can range from a "mushroom" regime at low grafting densities to a "brush" regime at high densities. researchgate.netbiorxiv.org This conformation directly impacts the effectiveness of the steric shield. biorxiv.org

Longer PEG Chains: Generally, longer chains (higher molecular weight) provide a thicker protective layer and more potent steric hindrance. nih.govrsc.org This can lead to greater increases in solubility, better protection from enzymes, and longer circulation times. broadpharm.comnih.gov In some applications, a longer linker is necessary to ensure a targeting ligand is extended beyond the PEG coating to interact effectively with its receptor. dovepress.com

Shorter PEG Chains: Conversely, shorter linkers may be advantageous in other contexts. For instance, a shorter linker can limit the conformational freedom of a ligand, potentially leading to a more favorable interaction with its receptor. dovepress.com In the design of PROTACs, linkers that are too long can decrease the stability of the crucial ternary complex. biochempeg.com

The choice of PEG6 represents a balance between providing sufficient hydrophilicity and steric shielding while maintaining a defined and manageable linker length. The precise control over the number of ethylene glycol units, as seen in monodisperse PEGs like the one in Ald-Ph-PEG6-t-butyl ester, allows for the creation of conjugates with exact and reproducible molecular weights and properties. broadpharm.com

Table 2: Influence of PEG Chain Length on Conjugate Properties

| PEG Chain Length | Effect on Hydrophilicity | Effect on Steric Hindrance | Potential Application Context | Source(s) |

|---|---|---|---|---|

| Short (e.g., PEG2, PEG4) | Moderate Increase | Lower level of steric protection. | May favor receptor-ligand interaction by limiting conformational freedom. | dovepress.com |

| Medium (e.g., PEG6, PEG8) | Good Increase | Effective steric shield for many applications. | General-purpose bioconjugation, balancing solubility and linker flexibility. | broadpharm.combroadpharm.com |

| Long (e.g., PEG24, PEG5k) | High Increase | Provides a more robust "stealth" effect and greater resistance to clearance. | When maximum circulation time is needed or to extend a ligand past a dense surface coating. | broadpharm.comdovepress.comacs.org |

PEG-Based Linkers in Advanced Chemical Biology Applications

Linkers like Ald-Ph-PEG6-t-butyl ester are instrumental tools in modern chemical biology and drug development. broadpharm.comchempep.com The combination of a flexible, solubilizing PEG spacer with reactive terminal groups enables a wide range of applications.

Antibody-Drug Conjugates (ADCs): PEG linkers are frequently incorporated into the design of ADCs, which connect a potent cytotoxic drug to a monoclonal antibody. broadpharm.combiochempeg.com The PEG component enhances the solubility and stability of the ADC, and its length and structure can significantly impact the conjugate's potency, selectivity, and pharmacokinetic profile. broadpharm.combroadpharm.comacs.org

PROTACs (Proteolysis-Targeting Chimeras): In PROTACs, a linker connects a protein-binding ligand to an E3 ligase-recruiting ligand. Alkyl and PEG chains are the most common motifs used for this purpose. biochempeg.com The linker's length, flexibility, and attachment points are critical for enabling the formation of a stable and effective ternary complex, which leads to the degradation of the target protein. biochempeg.com

Nanoparticle Drug Delivery: PEGylation is a cornerstone of nanoparticle-based drug delivery. biochempeg.commdpi.com Attaching PEG chains to the surface of nanoparticles, such as liposomes, improves their stability in circulation, prevents aggregation, and allows for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.comresearchgate.net

Bioconjugation and Labeling: The fundamental properties of PEG linkers—water solubility, biocompatibility, and defined length—make them ideal for a variety of bioconjugation and labeling applications where maintaining the function of the labeled biomolecule is paramount. broadpharm.combroadpharm.com

The aldehyde group on Ald-Ph-PEG6-t-butyl ester allows for specific reaction with aminooxy groups, a type of chemoselective ligation that is valuable in creating well-defined bioconjugates. broadpharm.comnih.gov

Research Applications of Aldehyde Phenyl Polyethylene Glycol Tert Butyl Ester in Chemical Biology and Materials Science

Applications in Bioconjugation Methodologies

The structure of Ald-Ph-PEG6-t-butyl ester makes it a versatile linker for bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule. biosynth.com The aldehyde group can react with various functional groups on biomolecules, while the PEG chain improves the solubility and pharmacokinetic properties of the resulting conjugate. precisepeg.com

Site-Specific Modification of Biomolecules

The aldehyde group of this compound enables the site-specific modification of proteins and peptides. precisepeg.com It can react with the N-terminal amino group of a protein or the amine group of lysine (B10760008) residues. precisepeg.commdpi.com This reaction forms an initial imine bond, which can be subsequently reduced to a more stable secondary amine linkage. precisepeg.commdpi.combiopharminternational.com By controlling the reaction pH, it's possible to direct the conjugation primarily to the N-terminal α-amino group, which generally has a lower pKa than the ε-amino group of lysine, allowing for a degree of site-specificity. nih.govfrontiersin.org This method of "PEGylation," the attachment of PEG chains, can enhance the therapeutic efficacy of proteins by increasing their stability and circulation time in the body. mdpi.comcreativepegworks.com

| Reactive Group on Biomolecule | Resulting Linkage with Aldehyde | Conditions | Benefit of Modification |

| N-terminal amine | Imine (reducible to secondary amine) | Slightly acidic pH | Site-specific PEGylation, improved pharmacokinetics. nih.govfrontiersin.org |

| Lysine amine | Imine (reducible to secondary amine) | Controlled pH | Increased protein stability and solubility. mdpi.combiopharminternational.com |

| Hydrazide/Aminooxy | Hydrazone/Oxime | Mild conditions | Formation of stable or cleavable linkages. precisepeg.comaxispharm.com |

Construction of Complex Bioconjugates

Ald-Ph-PEG6-t-butyl ester is instrumental in building complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). chemscene.comcd-bioparticles.netsigmaaldrich.com In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. biochempeg.com The PEG linker in this context can improve the solubility and stability of the ADC. biochempeg.comresearchgate.net

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. precisepeg.comcd-bioparticles.net The linker connecting the target protein binder and the E3 ligase ligand is a critical component, and PEG-based linkers like Ald-Ph-PEG6-t-butyl ester can be incorporated to optimize the PROTAC's properties, including solubility and cell permeability. precisepeg.commedchemexpress.com The t-butyl ester group can be deprotected under acidic conditions to reveal a carboxylic acid, providing another point for conjugation or modification. sigmaaldrich.combroadpharm.comsigmaaldrich.com

Design and Engineering of Polymeric Scaffolds and Nanomaterials

The unique properties of Ald-Ph-PEG6-t-butyl ester also lend themselves to the design of advanced materials, including polymeric scaffolds and nanomaterials for biomedical applications.

Integration into Responsive Polymeric Systems

The aldehyde functionality allows for the integration of this compound into pH-responsive polymeric systems. For instance, it can be used to form imine or hydrazone linkages within a polymer network. mdpi.comnih.gov These bonds are typically stable at physiological pH but can be cleaved under the acidic conditions often found in tumor microenvironments or within cellular lysosomes. mdpi.commdpi.com This pH-sensitivity can be exploited to create "smart" drug delivery systems that release their payload specifically at the target site. nih.gov

Surface Functionalization of Biomaterials and Solid Supports

The aldehyde group of Ald-Ph-PEG6-t-butyl ester can be used to functionalize the surfaces of biomaterials and solid supports. uic.edu This surface modification can be used to attach biomolecules, such as peptides or enzymes, to a material's surface, thereby altering its biological activity. researchgate.net For example, a surface can be modified to promote cell adhesion or to resist non-specific protein adsorption. The PEG component of the linker helps to create a hydrophilic and biocompatible surface. reading.ac.uk

Utility in Developing Chemical Probes and Affinity Reagents

The ability to conjugate this linker to various molecules makes it useful for developing chemical probes and affinity reagents. A chemical probe is a small molecule used to study biological systems, while an affinity reagent is used to purify a specific target molecule from a complex mixture. By attaching a reporter molecule (like a fluorescent dye) or a capture tag (like biotin) to the linker, researchers can create tools to visualize, track, or isolate specific biomolecules. The t-butyl ester can be deprotected to allow for the attachment of these functional moieties. sigmaaldrich.com

Contribution to Ligand Design for Targeted Molecular Delivery Systems Research (excluding clinical data)

The bifunctional linker, Ald-Ph-PEG6-t-butyl ester, represents a sophisticated chemical tool in the design of targeted molecular delivery systems. Its unique architecture, featuring a terminal aldehyde, a central phenyl-polyethylene glycol (PEG) spacer, and a t-butyl ester protected carboxyl group, offers a versatile platform for the construction of complex bioconjugates. This linker is particularly instrumental in the preclinical development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where the precise connection between a targeting moiety and a therapeutic or functional payload is paramount.

The heterobifunctional nature of Ald-Ph-PEG6-t-butyl ester allows for a sequential and controlled conjugation strategy. creative-biolabs.com The aldehyde group provides a reactive handle for specific ligation, while the t-butyl ester serves as a stable protecting group for a latent carboxylic acid functionality. creative-biolabs.comrsc.org This carboxylic acid can be deprotected under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a new reactive site for subsequent conjugation steps. creative-biolabs.comrsc.orgnih.gov The central PEG6 chain enhances the aqueous solubility and provides a flexible spacer, which can be critical for optimizing the pharmacokinetic properties and reducing steric hindrance of the final conjugate. axispharm.comexplorationpub.comcreative-biolabs.com

Table 1: Functional Components of Ald-Ph-PEG6-t-butyl ester

| Component | Chemical Group | Function in Bioconjugation | Reacts With |

| Aldehyde | -CHO | Bioorthogonal chemical handle for covalent bond formation. acs.orgmdpi.com | Aminooxy, hydrazide, or specific amine-containing moieties. broadpharm.comnih.gov |

| Phenyl | -C₆H₄- | Can provide rigidity and be part of a self-immolative spacer system. mdpi.comnih.gov | N/A (structural component) |

| PEG6 | -(OCH₂CH₂)₆- | Hydrophilic spacer to improve solubility, reduce aggregation, and provide optimal distance between conjugated molecules. axispharm.comexplorationpub.com | N/A (structural component) |

| t-Butyl ester | -COOC(CH₃)₃ | Acid-labile protecting group for a carboxylic acid. rsc.orgmedchemexpress.com | N/A (protecting group) |

Linker Elements in Antibody-Drug Conjugate (ADC) Research Platforms

In the realm of ADC research, the development of homogeneous conjugates with a defined drug-to-antibody ratio (DAR) and specific conjugation sites is crucial for improving therapeutic index. rsc.orgnih.govnjbio.com While direct use of Ald-Ph-PEG6-t-butyl ester in a specific, publicly disclosed ADC candidate is not prominent, its constituent parts are archetypal of modern ADC linker design.

The aldehyde functionality is a key component for site-specific conjugation. mdpi.com Researchers have developed methods to introduce aldehyde groups onto an antibody scaffold at specific locations. acs.orgmdpi.com One such method involves the use of a formylglycine-generating enzyme (FGE), which can convert a cysteine residue within a specific peptide tag on the antibody into a formylglycine residue, thus displaying a reactive aldehyde. mdpi.comacs.org A linker containing a compatible functional group, such as an aminooxy or hydrazide group, can then be selectively attached to this aldehyde, forming a stable oxime or hydrazone bond, respectively. nih.gov The aldehyde group on a linker like Ald-Ph-PEG6-t-butyl ester could theoretically be used in reverse, reacting with an aminooxy- or hydrazide-modified antibody, although this is less common. More frequently, the aldehyde on the linker reacts with a payload that has been functionalized with a compatible group.

The PEG component of the linker is vital for mitigating the hydrophobicity of many cytotoxic payloads, which can otherwise lead to ADC aggregation and poor pharmacokinetics. explorationpub.com The inclusion of a PEG spacer, such as the PEG6 unit in this linker, has been shown to improve the solubility and in-vivo stability of ADCs. rsc.org The length of the PEG chain is a parameter that is often optimized to ensure proper folding and function of the final ADC. rsc.org

The phenyl group can be part of a more complex, self-immolative spacer system, such as the p-aminobenzyl carbamate (B1207046) (PABC) linker, which is designed to release the payload upon cleavage by lysosomal enzymes like cathepsin B. mdpi.comnih.gov The stability of the linker in systemic circulation is a critical attribute to prevent premature drug release and associated toxicity. rsc.org

The t-butyl ester group provides a valuable tool for multi-step ADC synthesis. For instance, a payload could be attached via the aldehyde, and then, after deprotection of the t-butyl ester, a second molecule, such as an imaging agent or a solubility enhancer, could be conjugated to the newly exposed carboxylic acid. nih.govnih.gov

Table 2: Application of Functional Moieties in ADC Linker Research

| Linker Feature | Role in ADC Design | Research Finding |

| Site-Specific Conjugation | Generation of homogeneous ADCs with controlled DAR. mdpi.comresearchgate.net | Aldehyde tags, introduced enzymatically, allow for precise payload attachment, leading to ADCs with improved safety and efficacy profiles compared to stochastic conjugation methods. mdpi.comacs.org |

| PEG Spacers | Improve solubility, reduce aggregation, and enhance pharmacokinetic properties. explorationpub.com | PEGylated linkers can improve the stability and in vivo efficacy of ADCs. For example, some studies have shown that PEGylated ADCs exhibit complete tumor regression in xenograft models. rsc.org |

| Cleavable Elements | Controlled payload release within the target cell. | Linkers containing dipeptides (e.g., Val-Cit) are cleaved by lysosomal proteases like cathepsin B, ensuring intracellular drug release. mdpi.comnih.gov |

| Protecting Groups | Enable sequential and orthogonal conjugation strategies. | The use of acid-labile protecting groups like t-butyl ester allows for the selective modification of different parts of the linker-drug construct during synthesis. nih.govnih.gov |

Application in Proteolysis-Targeting Chimeras (PROTACs) as a Linker Component

The compound Ald-Ph-PEG6-t-butyl ester, also found under the synonym Ald-Ph-PEG6-Boc, is explicitly identified as a PEG-based linker for the synthesis of PROTACs. ambeed.cnchemicalbook.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. explorationpub.comnih.gov The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of a PROTAC's efficacy. explorationpub.comnih.gov

The length, rigidity, and composition of the linker are paramount for the successful formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.comcreative-biolabs.com The PEG6 component of Ald-Ph-PEG6-t-butyl ester provides a flexible and hydrophilic chain of a defined length, which is a common starting point in the empirical process of linker optimization. explorationpub.comnih.gov Studies have shown that varying the number of PEG units can dramatically impact the degradation potency (DC₅₀) of a PROTAC. nih.gov For instance, in some systems, intermediate PEG linker lengths (e.g., 1-2 units) showed reduced potency, while both shorter and longer linkers were more effective, highlighting the non-linear nature of this structure-activity relationship (SAR). nih.gov

The aldehyde and protected carboxylate termini of Ald-Ph-PEG6-t-butyl ester allow for the directional assembly of the PROTAC molecule. One ligand (e.g., for the E3 ligase) can be conjugated to one end of the linker, followed by deprotection and conjugation of the second ligand (for the protein of interest) to the other end. This stepwise approach is fundamental to building these complex molecules. The choice of PEG over a simple alkyl chain can also influence PROTAC activity by affecting properties like solubility and cell permeability. nih.govacs.org

Table 3: Research Findings on Linker Composition in PROTACs

| Linker Parameter | Influence on PROTAC Activity | Research Observation |

| Linker Length | Critical for formation of a stable and productive ternary complex. explorationpub.com | In studies on ERα-targeting PROTACs, a 16-atom PEG linker was significantly more potent than a 12-atom linker with similar binding affinity. explorationpub.com |

| Linker Composition | Affects solubility, cell permeability, and potential for specific interactions. nih.govnih.gov | Replacing an alkyl linker with a PEG linker of similar length has been shown to alter degradation efficacy, sometimes inhibiting activity, suggesting specific interactions of the linker itself. nih.gov |

| Linker Flexibility | Impacts the ability of the PROTAC to adopt the correct conformation for ternary complex formation. creative-biolabs.com | While flexible linkers like PEG are common, more rigid linkers (e.g., containing piperazine) are being explored to improve pharmacological properties by reducing conformational freedom. nih.gov |

Future Perspectives and Emerging Directions in Aldehyde Phenyl Polyethylene Glycol Tert Butyl Ester Research

Development of Novel Synthetic Routes for Analogues

The development of novel synthetic routes for analogues of Ald-Ph-PEG6-t-butyl ester is a crucial area of research aimed at expanding the chemical space and functional capabilities of this class of linkers. Current efforts are focused on creating a diverse library of heterobifunctional oligo(ethylene glycol) (OEG) linkers with varied functionalities. nih.gov One promising approach involves the desymmetrization of OEGs by converting one hydroxyl group to an alkyne or azide, making them suitable for bioorthogonal "click" chemistry reactions. nih.gov The other hydroxyl group can then be activated, for instance with a 4-nitrophenyl carbonate, to enable reaction with amine functionalities. nih.gov

Furthermore, synthetic strategies are being developed to generate larger discrete PEG linkers, such as PEG16 and PEG24, by employing Cu(I)-catalyzed 1,3-dipolar cycloaddition reactions between alkyne- and azide-terminated OEGs. nih.gov Another versatile method involves the asymmetric activation of symmetrical PEGs through selective monotosylation, which then allows for the conversion of the tosyl group into a variety of other functionalities like azides, amines, and thiols. mdpi.comresearchgate.net Ring-opening metathesis polymerization (ROMP) is also emerging as a powerful technique to synthesize unsaturated protein-reactive PEG analogues with terminal aldehyde functionalities. nih.gov These methods provide pathways to a wide array of analogues with different lengths, functionalities, and even branched structures, thereby broadening their applicability in areas like antibody-drug conjugates (ADCs). researchgate.netnih.gov

| Starting Material | Synthetic Strategy | Resulting Analogue Functionalities | Reference(s) |

| Symmetrical PEGs | Asymmetric monotosylation followed by nucleophilic substitution | Azide, Amine, Thioacetate, Thiol, Pyridyl disulfide | mdpi.comresearchgate.net |

| Oligo(ethylene glycol)s (OEGs) | Desymmetrization and activation (e.g., as 4-nitrophenyl carbonate) | Alkyne, Azide, Amine-reactive carbonates | nih.gov |

| Alkyne- and Azide-terminated OEGs | Cu(I)-catalyzed 1,3-dipolar cycloaddition | Longer discrete PEG linkers (e.g., PEG16, PEG24) | nih.gov |

| Unsaturated monomers | Ring-Opening Metathesis Polymerization (ROMP) | Unsaturated PEG analogues with terminal aldehydes | nih.gov |

| Commercially available low-cost chemicals | Multi-step organic synthesis | Modified Boc-protected aminoxy PEG-6 linkers | google.com |

Exploration of Advanced Chemoselective Reactions

The aldehyde functionality of Ald-Ph-PEG6-t-butyl ester is a key feature that allows for a range of chemoselective ligation reactions. While traditional reactions such as reductive amination are well-established, future research is focused on exploring more advanced and orthogonal chemoselective reactions to construct increasingly complex biomolecular architectures. interchim.fr

Orthogonal chemoselective ligations, which involve reactions that can occur in the presence of each other without cross-reactivity, are of particular interest. frontiersin.org For instance, a linker could be designed to participate in an oxime ligation via its aldehyde group, while another part of the molecule undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.orgunivie.ac.at This modular approach allows for the sequential or one-pot assembly of multiple components onto a single scaffold. frontiersin.orgunivie.ac.at

Advanced ligation strategies being explored include:

Oxime and Hydrazone Ligations: These reactions between aldehydes/ketones and aminooxy or hydrazine (B178648) functionalities are highly efficient and can be performed under mild, aqueous conditions, making them ideal for conjugating sensitive biomolecules. frontiersin.orgnih.gov Aniline has been shown to catalyze hydrazone ligations, further enhancing their utility. nih.gov

Thiol-ene and Thiol-yne Reactions: These "click" reactions proceed rapidly and with high specificity, often initiated by light, and can be used orthogonally to other ligation chemistries. mdpi.comrsc.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free click reaction is highly bioorthogonal and is particularly useful for in vivo applications where the cytotoxicity of copper is a concern. biochempeg.com Linker analogues containing strained alkynes like bicyclo[6.1.0]nonyne (BCN) are being developed for this purpose. biochempeg.com

Diels-Alder Cycloadditions: The inverse-electron demand Diels-Alder reaction between a tetrazine and a strained alkene is another powerful bioorthogonal reaction that can be used in combination with other chemoselective ligations. rsc.org

The strategic combination of these reactions will enable the synthesis of highly functionalized molecules with precise control over the placement of different components. frontiersin.org

| Reaction Type | Reacting Groups | Key Features | Reference(s) |

| Oxime Ligation | Aldehyde/Ketone + Aminooxy | High efficiency, mild aqueous conditions | frontiersin.orgunivie.ac.at |

| Hydrazone Ligation | Aldehyde/Ketone + Hydrazine | Aniline-catalyzed, bioorthogonal | nih.gov |

| Thiol-ene "Click" Reaction | Thiol + Alkene (e.g., Norbornene) | Photochemical initiation, rapid kinetics | mdpi.comrsc.org |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strained Alkyne (e.g., BCN) + Azide | Copper-free, bioorthogonal | biochempeg.com |

| Inverse-Electron Demand Diels-Alder | Tetrazine + Strained Alkene | Bioorthogonal, rapid kinetics | rsc.org |

Integration into Multi-component Self-Assembly Systems

The heterobifunctional nature of Ald-Ph-PEG6-t-butyl ester and its analogues makes them ideal candidates for integration into multi-component self-assembly systems. These systems can form highly organized and functional supramolecular structures with applications in drug delivery, tissue engineering, and diagnostics. Future research will likely focus on leveraging these linkers to direct the assembly of increasingly complex and dynamic systems.

One promising direction is the use of heterobifunctional PEG linkers to control the intermixing of different components in self-assembling materials like hydrogels. nih.govresearchgate.net By sequestering peptides with different reactive groups into distinct fibril populations, subsequent cross-linking with a heterobifunctional linker can favor inter-fibril connections, leading to materials with enhanced mechanical properties. nih.govresearchgate.net

In the realm of nanotechnology, these linkers can be used to construct core-satellite nanoparticle assemblies. rsc.org For example, a thiol-terminated PEG linker can attach to a gold core nanoparticle, while an amine or aldehyde at the other end can bind to satellite nanoparticles or other functional molecules. rsc.org The length of the PEG chain can be precisely controlled to tune the distance between the core and satellite particles, thereby influencing the plasmonic and other physical properties of the assembly. rsc.org

Furthermore, these linkers can facilitate the triggered self-assembly of nanoparticles in vivo. google.com By conjugating components of a system to different nanoparticles via heterobifunctional linkers, their assembly can be triggered by a specific biological event or stimulus, leading to localized therapeutic or diagnostic action. google.com The ability to create such "smart" materials holds immense potential for targeted therapies and personalized medicine. biochempeg.com

Computational Chemistry Approaches to Linker Design and Reactivity Prediction

Computational chemistry is becoming an indispensable tool for accelerating the design and optimization of functional molecules like Ald-Ph-PEG6-t-butyl ester. Future research will increasingly rely on computational approaches to predict the behavior of these linkers, thereby reducing the need for extensive and costly empirical screening.

Molecular Dynamics (MD) simulations are being used to study the conformational dynamics of PEG linkers and their interactions with other molecules and surfaces. nih.govacs.orgmdpi.comfrontiersin.orgacs.org All-atom and coarse-grained MD simulations can provide insights into:

The conformation of PEG chains (e.g., "mushroom" vs. "brush") on nanoparticle surfaces, which affects their antifouling properties and interactions with biological systems. frontiersin.orgacs.org

The influence of the linker on the structure and stability of conjugated biomolecules. mdpi.com

The penetration of PEG chains into protein cavities and their binding mechanisms. acs.org

The role of the linker in the self-assembly of complex systems. mdpi.com

Quantum chemical calculations , such as Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of linkers. nih.govacs.orgrsc.orgresearchgate.net DFT can be used to:

Calculate global reactivity descriptors (e.g., chemical potential, hardness) to understand the reactivity and stability of different linker analogues. researchgate.net

Model reaction pathways and transition states to predict the kinetics and thermodynamics of chemoselective ligation reactions. nih.govacs.org

Analyze the distribution of electron density to gain insights into how functional group modifications will affect linker properties. rsc.org

| Computational Method | Application in Linker Research | Key Insights | Reference(s) |

| Molecular Dynamics (MD) Simulations | Studying linker conformation and interactions | Linker flexibility, surface behavior (mushroom vs. brush), protein-linker interactions, self-assembly mechanisms | nih.govmdpi.comfrontiersin.orgacs.orgacs.org |

| Density Functional Theory (DFT) | Predicting linker reactivity and electronic properties | Reaction thermodynamics and kinetics, electron density distribution, global reactivity descriptors | nih.govacs.orgresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating linker structure with functional outcomes | Predicting ADC stability and aggregation, guiding linker optimization for improved efficacy | mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Ald-Ph-PEG6-t-butyl ester?

- Methodological Answer : Synthesis typically involves stepwise PEGylation using t-butyl-protected intermediates to prevent unwanted side reactions. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying PEG chain length and t-butyl group integrity) and high-performance liquid chromatography (HPLC) for purity assessment (>95% is common). Reproducibility requires detailed documentation of reaction conditions (solvent, temperature, catalyst) and purification steps (e.g., column chromatography) .

- Key Tools : NMR (¹H/¹³C), HPLC, mass spectrometry (MS) .

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of Ald-Ph-PEG6-t-butyl ester?

- Methodological Answer :

- Purity : Reverse-phase HPLC with UV detection (λ = 220–280 nm) is standard. Validate with calibration curves using reference standards.

- Structural Integrity : ¹H NMR (e.g., δ 1.4 ppm for t-butyl protons) and FT-IR (C-O-C stretching at ~1100 cm⁻¹ for PEG chains). Cross-validate with MALDI-TOF MS to confirm molecular weight .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate Ald-Ph-PEG6-t-butyl ester under varying physiological or storage conditions?

- Methodological Answer :

- Experimental Design : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to simulate long-term storage. Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., hydrolysis of t-butyl ester).

- Data Analysis : Apply the Arrhenius equation to predict shelf life. Include controls (e.g., inert atmosphere vs. ambient) to isolate degradation pathways .

Q. How should researchers address contradictory data in cross-linking efficiency studies involving Ald-Ph-PEG6-t-butyl ester?

- Methodological Answer :

- Root-Cause Analysis : Compare cross-linking conditions (e.g., pH, temperature, catalyst concentration). Use multiple characterization methods (e.g., gel permeation chromatography for molecular weight shifts, rheometry for network formation).

- Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies. Replicate experiments under standardized protocols to isolate variables .

Q. What strategies optimize the use of Ald-Ph-PEG6-t-butyl ester in drug delivery systems while minimizing aggregation?

- Methodological Answer :

- Formulation Design : Incorporate surfactants (e.g., polysorbate 80) or PEGylation density adjustments to enhance solubility. Use dynamic light scattering (DLS) to monitor particle size distribution.

- In Vitro/In Vivo Correlation : Conduct cytotoxicity assays (e.g., MTT) and pharmacokinetic studies to validate biocompatibility and release profiles .

Q. What statistical frameworks are recommended for validating experimental results in studies using Ald-Ph-PEG6-t-butyl ester?

- Methodological Answer :

- Data Normalization : Use Z-score or log transformation for skewed distributions.

- Multivariate Analysis : Principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate structural properties (e.g., PEG chain length) with functional outcomes (e.g., drug loading efficiency) .

Q. How can ethical considerations be integrated into in vivo studies involving Ald-Ph-PEG6-t-butyl ester-based formulations?

- Methodological Answer :

- Ethical Frameworks : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain institutional animal care committee (IACUC) approval for dosing protocols.

- Risk Mitigation : Include negative controls to distinguish compound-specific toxicity from systemic effects. Report adverse events transparently in publications .

Data Presentation and Reproducibility Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.